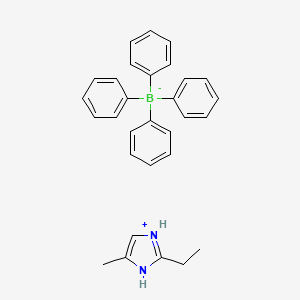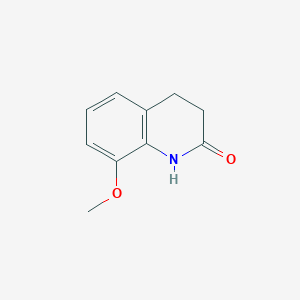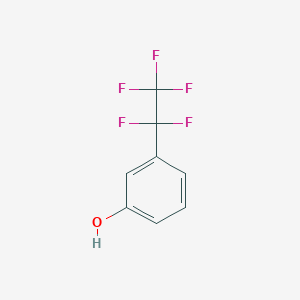
1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol
Descripción general
Descripción
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is a chemical compound with the molecular formula C14H13FO. It has a molecular weight of 216.25 g/mol . It is also known as Flurbiprofen Impurity 57 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The boiling point of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is predicted to be 328.5±30.0 °C. Its density is predicted to be 1.138±0.06 g/cm3. The pKa value is predicted to be 13.99±0.20 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol, focusing on six unique fields:
Pharmaceutical Development
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol: is being explored for its potential in pharmaceutical development, particularly as a building block for synthesizing novel drug candidates. Its unique biphenyl structure, combined with the fluoro group, can enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and bioavailability .
Organic Synthesis
In organic chemistry, 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol serves as a versatile intermediate. It can be used in the synthesis of various complex organic molecules, including those with potential biological activity. Its reactivity allows for the introduction of additional functional groups, making it valuable for constructing diverse chemical libraries .
Material Science
This compound is also significant in material science, where it is used to develop new polymers and advanced materials. The biphenyl and fluoro groups contribute to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Environmental Chemistry
In environmental chemistry, 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is utilized as a standard or reference compound in the analysis of environmental pollutants. Its stability and detectability make it an ideal candidate for studying the behavior and fate of similar compounds in the environment .
Medicinal Chemistry
Medicinal chemists are investigating this compound for its potential therapeutic effects. The presence of the fluoro group can enhance the binding affinity and selectivity of drug molecules towards their biological targets, potentially leading to the development of more effective treatments for various diseases .
Analytical Chemistry
In analytical chemistry, 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is used as an internal standard in chromatographic techniques. Its well-defined chemical properties allow for accurate quantification and analysis of other compounds in complex mixtures, improving the reliability of analytical results .
Safety and Hazards
The safety information available indicates that 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJAIPNQFNPHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







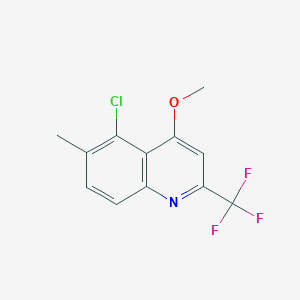

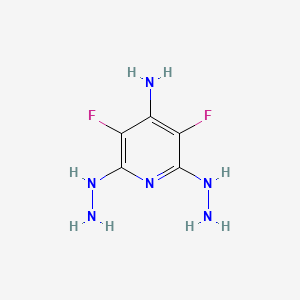
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)

